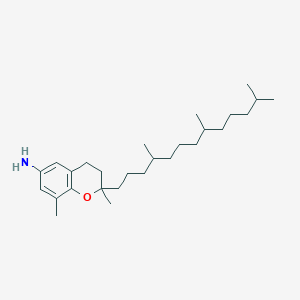

delta-Tocopheramine

Description

Context within Vitamin E Chemistry and Derivatives

Vitamin E is a collective term for a group of eight fat-soluble compounds synthesized by plants, which are divided into two main classes: tocopherols (B72186) and tocotrienols. acs.org Each class contains four isomers—alpha (α), beta (β), gamma (γ), and delta (δ)—which differ in the number and position of methyl groups on their chromanol ring. abo.fi Tocopherols possess a saturated phytyl tail, whereas tocotrienols have an unsaturated farnesyl tail. abo.fi

Delta-tocopherol (B132067) is a naturally occurring isomer of vitamin E, characterized by a single methyl group on its chromanol ring. nih.gov Delta-tocopheramine is a synthetic derivative of delta-tocopherol in which the hydroxyl (-OH) group at the C-6 position of the chromanol ring is replaced by an amino (-NH2) group. pps.org.pk This substitution fundamentally alters the chemical properties of the molecule, creating a new class of compounds known as tocopheramines or, more formally, aminotocopherols. These amino-analogs of tocopherols, including this compound, are a subject of scientific inquiry due to their potential for unique biological activities and chemical reactivity compared to their phenolic counterparts. ontosight.ai

Historical Trajectory of Tocopheramine Research

The investigation into amino derivatives of vitamin E dates back to the mid-20th century. The first report of α-tocopheramine appeared in the Journal of the American Chemical Society in 1942. acs.org Historically, research on vitamin E and its derivatives has predominantly focused on α-tocopherol, as it is the most biologically active form and is preferentially retained in the human body. pps.org.pk Consequently, much of the research on tocopheramines has also centered on the α-isomer.

Studies on other tocopheramine isomers, such as the gamma and delta forms, are less common. This is partly due to the lower natural abundance and perceived lower biological activity of the parent tocopherols (gamma and delta) compared to the alpha form. As a result, dedicated research specifically on this compound is limited, and much of the understanding of its properties is inferred from studies on other tocopheramine isomers and the known chemistry of the parent delta-tocopherol.

Structural Elucidation and Key Chemical Modifications

The structure of this compound is based on the framework of delta-tocopherol. Delta-tocopherol has a chromanol ring with a single methyl group at the 8-position and a saturated phytyl tail. nih.gov The key structural feature of this compound is the substitution of the hydroxyl group at the 6-position of the chromanol ring with a primary amino group (-NH2).

This amino group introduces a site for a variety of chemical modifications that are not possible with the parent tocopherols. The primary amine can undergo reactions typical of amines, offering the potential to create a diverse range of derivatives. Key chemical modifications include:

N-Alkylation: The amino group can be alkylated to form secondary (N-alkyl-), tertiary (N,N-dialkyl-), and quaternary ammonium (B1175870) derivatives. d-nb.infonih.gov For instance, N-methylated derivatives of α-tocopheramine have been synthesized and studied for their stability. d-nb.info This process can be catalyzed by various reagents, and the degree of alkylation can be controlled. rsc.orgrsc.org

Acylation: The amino group can be acylated to form amides. This reaction is analogous to the esterification of the hydroxyl group in tocopherols.

Reaction with Aldehydes and Ketones: Primary amines can react with aldehydes and ketones to form imines (Schiff bases), which can then be reduced to form stable secondary amines. libretexts.org

These modifications can significantly alter the physicochemical properties of the molecule, such as its polarity, solubility, and antioxidant capacity, paving the way for the development of novel compounds with tailored characteristics.

Foundational Distinctions from Tocopherols

The primary distinction between this compound and its parent compound, delta-tocopherol, lies in the functional group on the chromanol ring. This single substitution of a hydroxyl group with an amino group leads to several foundational differences:

Chemical Reactivity: The amino group in this compound is more basic than the hydroxyl group in delta-tocopherol. This influences its reactivity in acid-base reactions and its potential as a nucleophile. nih.govlibretexts.org

Antioxidant Mechanism: While both classes of compounds can act as antioxidants, the mechanisms may differ. Tocopherols donate a hydrogen atom from the hydroxyl group to neutralize free radicals, forming a relatively stable phenoxyl radical. Tocopheramines can also donate a hydrogen atom from the amino group. The resulting aminyl radical's stability and subsequent reaction pathways may differ from that of the phenoxyl radical.

Potential for Derivatization: As outlined in the previous section, the amino group provides a versatile handle for a wider range of chemical modifications compared to the hydroxyl group, allowing for the synthesis of a broader array of derivatives.

Oxidation Products: The oxidation of tocopherols leads to the formation of tocopheryl quinones and dimers. nih.gov The oxidation of tocopheramines can lead to different products, including N-oxidized derivatives and dimeric compounds, depending on the reaction conditions. chemeo.com

These fundamental distinctions underscore the unique chemical nature of this compound and provide a basis for its investigation as a distinct chemical entity within the vitamin E family.

Data Tables

Table 1: General Comparison of Tocopherols and Tocopheramines

| Feature | Tocopherols | Tocopheramines |

| Core Structure | Chromanol ring with a phytyl tail | Chromanol ring with a phytyl tail |

| Functional Group | Hydroxyl (-OH) at C-6 | Amino (-NH2) at C-6 |

| Chemical Nature | Phenolic | Aromatic Amine |

| Origin | Natural (in plants) | Synthetic |

| Primary Reactivity | Reactions of a phenol | Reactions of a primary amine |

| Key Derivatives | Esters (e.g., acetate, succinate) | N-alkyl, amides, imines |

Table 2: Structural Comparison of Tocopherol Isomers

| Isomer | Methyl Group Positions on Chromanol Ring |

| Alpha (α)-Tocopherol | 5, 7, 8-trimethyl |

| Beta (β)-Tocopherol | 5, 8-dimethyl |

| Gamma (γ)-Tocopherol | 7, 8-dimethyl |

| Delta (δ)-Tocopherol | 8-methyl |

Structure

3D Structure

Properties

CAS No. |

18230-02-9 |

|---|---|

Molecular Formula |

C27H47NO |

Molecular Weight |

401.7 g/mol |

IUPAC Name |

2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-amine |

InChI |

InChI=1S/C27H47NO/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22H,7-17,28H2,1-6H3 |

InChI Key |

VORNVULEBPTBJQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)N |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)N |

Synonyms |

delta-Toc-amine delta-tocopheramine |

Origin of Product |

United States |

Advanced Analytical Techniques for Delta Tocopheramine Characterization and Quantification

Spectroscopic and Spectrometric Characterization

Advanced spectroscopic and spectrometric methods provide detailed information on the molecular structure and composition of delta-tocopheramine. These techniques are crucial for its unambiguous identification and for studying its metabolic fate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information about this compound. By analyzing the magnetic properties of its atomic nuclei, detailed insights into the molecular framework can be obtained.

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural elucidation of this compound. ¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative abundance. ¹³C NMR is particularly valuable for distinguishing between different tocopherol isomers. nih.gov

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons on the chromanol ring, the methyl group attached to the ring, and the protons of the phytyl tail. Similarly, the ¹³C NMR spectrum provides distinct resonance signals for each carbon atom in the molecule, allowing for a complete carbon framework assignment. nih.govnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound This table is a representation of typical chemical shifts and may vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ) ppm |

|---|---|

| Aromatic CH | 6.4 - 6.6 |

| Chromanol Ring CH₃ | 2.1 - 2.2 |

| Phytyl Tail CH₂ | 1.0 - 1.8 |

| Phytyl Tail CH₃ | 0.8 - 0.9 |

Table 2: Representative ¹³C NMR Chemical Shifts for this compound This table is a representation of typical chemical shifts and may vary based on solvent and experimental conditions.

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| Phenolic C-OH | 145 - 148 |

| Aromatic C | 115 - 128 |

| Chromanol Ring C-O | 74 - 76 |

| Chromanol Ring CH₃ | 11 - 13 |

| Phytyl Tail C | 20 - 40 |

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR techniques are employed. nih.gov Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR) are two such powerful experiments.

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, revealing the spin-spin coupling network within the molecule. ucalgary.caumn.edu This is particularly useful for tracing the connectivity of protons along the phytyl tail. Cross-peaks in the COSY spectrum correlate coupled protons, allowing for the assignment of adjacent proton groups. ucalgary.ca

The HETCOR experiment establishes correlations between protons and the carbon atoms to which they are directly attached. nih.govlibretexts.org This technique is invaluable for assigning the resonances in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals. umn.eduslideshare.net By combining information from both COSY and HETCOR spectra, a complete and unambiguous assignment of all ¹H and ¹³C signals in this compound can be achieved. nih.gov

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the mass-to-charge ratio of ions, making it ideal for the identification and quantification of this compound and its metabolites. nih.gov

MS, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for the analysis of this compound. nih.gov In GC-MS analysis, this compound is often derivatized, for example, by creating a trimethylsilyl (B98337) (TMS) derivative, to enhance its volatility and chromatographic behavior. nih.govhmdb.ca The subsequent mass spectrum provides a molecular ion peak and a characteristic fragmentation pattern that serves as a fingerprint for identification.

LC-MS/MS is a powerful tool for the simultaneous determination of tocopherols (B72186) and their metabolites in biological samples such as plasma and serum. nih.gov This technique allows for the identification of various metabolic products of this compound, including side-chain degradation metabolites like carboxyethyl hydroxychromans (CEHCs) and carboxymethylbutyl hydroxychromans (CMBHCs). nih.gov High-resolution mass spectrometry (HRMS) can further aid in the structural elucidation of unknown metabolites. nih.gov

The ionization process is a critical step in the MS analysis of this compound, as it is relatively insusceptible to ionization under atmospheric pressure conditions. nih.gov The choice of ionization technique significantly impacts the sensitivity and the nature of the resulting mass spectrum.

Common ionization methods include:

Electron Ionization (EI): A "hard" ionization technique often used in GC-MS. It involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and extensive fragmentation. emory.edulibretexts.org This fragmentation is highly reproducible and useful for structural elucidation.

Electrospray Ionization (ESI): A "soft" ionization technique commonly used in LC-MS. technologynetworks.com It is particularly suitable for large and thermally labile molecules. ESI typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it ideal for determining the molecular weight of the parent molecule and its metabolites. nih.govlibretexts.org

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique compatible with LC. nih.gov It is suitable for less polar compounds that are not easily ionized by ESI. While the ionization of tocopherols via APCI can be challenging, it remains a viable option for their analysis. nih.gov

The selection of the optimal ionization method and its parameters is crucial for achieving the desired sensitivity and specificity in the mass spectrometric analysis of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the detection and quantification of this compound. The primary chromophore in this compound, as in all tocopherols and their derivatives, is the chromanol ring. This heterocyclic system is responsible for the characteristic UV absorption of the molecule.

The substitution of the hydroxyl group at the 6-position of the chromanol ring with an amino group in tocopheramines results in a slight modification of the electronic environment of the chromophore, but the fundamental absorption profile remains similar to that of the corresponding tocopherol. For delta-tocopherol (B132067), the UV absorption maximum (λmax) is typically observed around 298 nm in non-polar solvents like hexane. Due to the auxochromic effect of the amino group, the λmax of this compound is expected to be in a similar range, making UV detection a viable method for its quantification.

Research on α-tocopheramine, a closely related compound, supports this, showing that the UV-Vis spectral properties are largely governed by the chromanol core. abo.fid-nb.inforesearchgate.net The molar absorptivity (ε) at the λmax is a constant that, according to the Beer-Lambert law, allows for the calculation of the concentration of this compound in a given solution.

Table 1: Typical UV-Vis Absorption Data for Tocopherols in Hexane

| Compound | λmax (nm) |

| α-Tocopherol | 292 |

| β-Tocopherol | 296 |

| γ-Tocopherol | 298 |

| δ-Tocopherol | 298 |

This data for tocopherols is presented as a proxy due to the structural similarity of the chromophore in this compound.

Circular Dichroism (CD) for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules like this compound. Natural this compound possesses a single chiral center at the C-2 position of the chromanol ring, where the phytyl tail is attached. This chirality gives rise to differential absorption of left and right circularly polarized light, resulting in a characteristic CD spectrum.

The CD spectrum provides information about the absolute configuration of the chiral center. The sign and magnitude of the Cotton effects in the CD spectrum are sensitive to the spatial arrangement of the atoms around the stereocenter. While specific CD data for this compound is not widely published, studies on the closely related delta-tocopherol can provide valuable insights. The stereochemistry of natural products is often elucidated using this chiroptical method. abo.fimdpi.com

The analysis of the CD spectrum, often in conjunction with computational modeling, can help to confirm the natural (R)-configuration at the C-2 position. This is particularly important in synthetic preparations where a racemic mixture might be produced.

Chromatographic Separation and Detection Methods

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the separation and quantification of this compound from complex mixtures, including other vitamin E vitamers.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and sensitivity for the analysis of tocopheramines. Both normal-phase and reversed-phase modes can be effectively employed.

Normal-Phase HPLC (NP-HPLC) is the preferred method for separating the different vitamers of tocopherols and, by extension, tocopheramines. nih.govnih.govaocs.orgresearchgate.net This technique utilizes a polar stationary phase (e.g., silica, diol, or amino-bonded silica) and a non-polar mobile phase.

In NP-HPLC, the elution order of tocopherols is based on the polarity of the chromanol ring, which is influenced by the number and position of methyl groups. The polarity decreases with an increasing number of methyl groups. Consequently, the elution order is typically delta, gamma, beta, and alpha. As this compound has the fewest methyl groups on the chromanol ring, it is the most polar among the tocopheramine vitamers and thus exhibits the longest retention time.

Table 2: Typical NP-HPLC Parameters for Tocopherol Separation

| Parameter | Condition |

| Column | Silica, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (99:1, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Excitation: 295 nm, Emission: 330 nm) |

| Elution Order | α-Tocopherol, β-Tocopherol, γ-Tocopherol, δ-Tocopherol |

These parameters for tocopherols are readily adaptable for the separation of tocopheramines, with the elution order of the corresponding vitamers expected to be the same.

Reversed-Phase HPLC (RP-HPLC) employs a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. While RP-HPLC is less effective at separating the beta and gamma isomers of tocopherols, it can be useful for the analysis of this compound, especially when it is the primary analyte of interest. nih.gov

In RP-HPLC, the retention is governed by the hydrophobic interactions between the analyte and the stationary phase. The elution order is generally the reverse of that in NP-HPLC, with the more polar compounds eluting earlier. Therefore, this compound would be expected to have a shorter retention time compared to the other less polar tocopheramine vitamers.

Both UV and Fluorescence Detection (FLD) can be coupled with HPLC for the quantification of this compound. aocs.org

UV Detection: As discussed in section 3.1.3, the chromanol ring of this compound absorbs UV light, typically with a maximum around 298 nm. A UV detector set at this wavelength can provide good sensitivity for quantification.

Fluorescence Detection (FLD): FLD offers superior sensitivity and selectivity for the analysis of tocopherols and tocopheramines. The chromanol ring is naturally fluorescent. For tocopherols, the optimal excitation wavelength is around 295 nm, and the emission is monitored at approximately 330 nm. These conditions are expected to be very similar for this compound, making FLD the detector of choice for trace analysis.

Table 3: Comparison of Detection Methods for Tocopheramine Analysis

| Detector | Wavelengths | Advantages | Disadvantages |

| UV-Vis | ~298 nm | Robust, simple | Lower sensitivity and selectivity compared to FLD |

| Fluorescence (FLD) | Excitation: ~295 nm, Emission: ~330 nm | High sensitivity, high selectivity | Not all compounds fluoresce (not an issue for tocopheramines) |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile compounds. For tocopheramines, which are not inherently volatile due to the polar amine group and high molecular weight, GC analysis is almost always preceded by a derivatization step to increase their volatility and thermal stability.

GC-MS offers high chromatographic resolution, allowing for the separation of different tocopheramine isomers. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns. This is crucial for distinguishing this compound from its alpha, beta, and gamma isomers. Research on related tocopherols has demonstrated that GC-MS can successfully separate and quantify all four isomers (α, β, γ, and δ) within a single chromatographic run, a principle that is directly applicable to tocopheramine analysis. d-nb.info

In a typical GC-MS analysis of tocopheramine derivatives, a capillary column with a non-polar or semi-polar stationary phase is used. The separation is achieved based on the boiling points and interactions of the derivatives with the stationary phase. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. This involves monitoring specific fragment ions that are characteristic of the derivatized this compound molecule. For instance, studies on the N-methylated derivatives of α-tocopheramine have utilized GC for purity analysis, underscoring the technique's utility in resolving closely related structures. d-nb.info While specific retention times for this compound are dependent on the exact chromatographic conditions and the derivative formed, the elution order generally follows that of the corresponding tocopherols.

Table 1: Representative GC-MS Parameters for Tocopheramine Analysis (Hypothetical)

| Parameter | Value/Condition |

| GC System | Agilent 7890B GC coupled to a 5977A MSD |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temp. | 280 °C |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Oven Program | Initial 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| MSD Transfer Line | 290 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Derivative | Trimethylsilyl (TMS) |

| Monitored Ions (m/z) | Dependent on specific fragmentation of TMS-delta-tocopheramine |

This table presents hypothetical yet representative parameters for the GC-MS analysis of derivatized this compound, based on established methods for similar compounds.

High-Performance Capillary Electrophoresis (HPCE) and Label-Free Intrinsic Imaging (LFII®)

High-Performance Capillary Electrophoresis (HPCE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This mobility is influenced by the analyte's charge, size, and shape, as well as the properties of the separation buffer. HPCE offers advantages such as high efficiency, short analysis times, and minimal solvent consumption. For the analysis of tocopheramines, their basic nature allows for protonation and separation in acidic buffer systems.

Label-Free Intrinsic Imaging (LFII®) represents a significant advancement in detection for HPCE. abo.fi Conventional CE systems use single-point detectors, which can be susceptible to noise and interference. researchgate.net In contrast, LFII® technology employs a multi-pixel photodiode array (e.g., 512 detection points) that images the entire length of the detection window. abo.firesearchgate.net This multipoint detection system tracks the movement of analyte bands as they traverse the array, allowing proprietary algorithms to distinguish the analyte signal from background noise, thereby dramatically improving the signal-to-noise ratio. abo.fiufv.br This enhanced sensitivity and resolution obviate the need for chemical labels, which can be costly, time-consuming, and potentially alter the analyte's properties. ufv.br

While specific applications of HPCE-LFII® for this compound are not yet widely published, the technique is well-suited for this analysis. The separation could be performed in Capillary Zone Electrophoresis (CZE) mode, where this compound, as a charged species, would migrate according to its mass-to-charge ratio. The LFII® detector would provide high-quality data for quantification, repeatability, and resolution from other isomers or matrix components. abo.fi

Table 2: Potential HPCE-LFII® System Configuration for this compound Analysis

| Parameter | Description |

| Separation Mode | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused-silica, e.g., 50 µm i.d., 60 cm total length |

| Background Electrolyte | e.g., 50 mM phosphate (B84403) buffer, pH 2.5 |

| Applied Voltage | 20-30 kV |

| Detection | Label-Free Intrinsic Imaging (LFII®) with multi-pixel array |

| Advantage | High resolution and sensitivity without the need for fluorescent labeling |

This table outlines a potential configuration for the analysis of this compound using HPCE-LFII®, based on the principles of the technique.

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a critical step in the analysis of this compound, particularly for gas chromatography. The primary goal is to convert the polar primary amine group (-NH2) into a less polar, more volatile, and more thermally stable functional group. This improves chromatographic peak shape, reduces analyte adsorption, and can enhance ionization efficiency in mass spectrometry.

Strategies for Improved Chromatography (e.g., Silylation, Acylation)

Silylation: Silylation is the most common derivatization technique for compounds containing active hydrogens, such as those found in amines, alcohols, and thiols. nih.gov The process involves replacing the active hydrogen of the amine group with a non-polar trimethylsilyl (TMS) group. nih.gov This reaction effectively masks the polarity of the amine, increasing the volatility of the this compound molecule and making it suitable for GC analysis. nih.govresearchgate.net

Several silylating reagents are available, with varying reactivity. For tocopheramines, a strong silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often used, sometimes with a catalyst such as trimethylchlorosilane (TMCS) to enhance the reaction with the sterically hindered amine group. nih.gov The derivatization of tocopherols to their TMS ethers is a well-established method for GC-MS analysis, demonstrating high recovery (98%) and low detection limits (40 pg). abo.fi This success provides a strong basis for its application to tocopheramines.

Acylation: Acylation is another effective derivatization strategy that involves reacting the amine group of this compound with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide. This reaction forms a stable, non-polar amide derivative. Acylation can improve chromatographic behavior and thermal stability. While less common than silylation for tocopherol-related compounds, acylation is a robust technique for amines in general. nih.gov For example, trifluoroacetic anhydride (TFAA) can be used to form highly volatile trifluoroacetyl derivatives, which are particularly amenable to electron capture detection (ECD) in GC, offering very high sensitivity.

Table 3: Comparison of Derivatization Strategies for this compound

| Strategy | Reagent Example | Derivative Formed | Key Advantages | Considerations |

| Silylation | BSTFA + 1% TMCS | Trimethylsilyl (TMS) amine | Increases volatility, good thermal stability, common for GC-MS. nih.gov | Derivatives can be moisture-sensitive. researchgate.net |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl amide | Highly volatile derivatives, suitable for ECD, stable derivatives. | Reagents can be corrosive and require careful handling. |

Derivatization for Targeted MS Analysis (e.g., DEEMM)

For analyses utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be employed not to increase volatility, but to enhance ionization efficiency and introduce specific fragmentation patterns for highly sensitive and selective detection.

One such strategy involves the use of diethyl ethoxymethylenemalonate (DEEMM). DEEMM is a derivatizing agent that reacts specifically with primary and secondary amines. usda.govresearchgate.net This reaction is beneficial for LC-MS analysis because it overcomes the poor retention of polar amines in reversed-phase chromatography and improves detection. researchgate.net

The key advantage of DEEMM for targeted MS analysis lies in its predictable fragmentation behavior. Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the DEEMM derivative of an amino compound consistently loses a neutral ethanol (B145695) molecule (a loss of 46 Da). usda.gov This characteristic neutral loss allows for the use of a neutral loss scan (NLS) mode on a triple quadrupole mass spectrometer. In an NLS experiment, the instrument is set to detect all parent ions that produce a fragment ion corresponding to a 46 Da loss. This allows for the highly selective detection of all DEEMM-derivatized compounds—in this case, any primary or secondary amines—in a complex sample matrix. researchgate.net While direct application to this compound is not yet documented, this method holds significant potential for profiling tocopheramines and related amino compounds in complex biological or food extracts. researchgate.net

Mechanistic Investigations of Delta Tocopheramine S Biological Activities in Preclinical and Model Systems

Mechanisms of Antioxidant Action

The antioxidant capabilities of delta-tocopheramine are a central aspect of its biological significance. These mechanisms involve the neutralization of harmful reactive oxygen species (ROS) through various pathways.

This compound demonstrates the ability to scavenge free radicals, a key process in mitigating oxidative stress. Its efficacy in this role is attributed to the hydrogen-donating capacity of the amino group on its chromanol ring. The rate at which this compound scavenges free radicals is influenced by the degree of methylation on this ring. Studies comparing different tocopheramine isomers have shown that the scavenging activity generally increases with a greater number of methyl groups, which possess electron-donating properties. Consequently, this compound, with a single methyl group on the chromanol ring, exhibits a lower free radical scavenging rate constant compared to its more methylated counterparts, alpha-, beta-, and gamma-tocopheramine. This suggests that the charge-transfer mechanism plays a significant role in its free radical scavenging action.

In addition to scavenging free radicals, this compound is also capable of quenching singlet oxygen, a highly reactive and damaging form of oxygen. The process of quenching can occur through either a physical or chemical mechanism. Research indicates that the rate constants for singlet oxygen quenching by tocopheramines are also dependent on the electron-donating capacity of the methyl substituents on the aromatic ring. A linear relationship has been observed between the logarithm of the quenching rate constant and the peak oxidation potential of the tocopheramine, with a negative slope, further supporting the importance of charge transfer in this process. Notably, the singlet oxygen quenching rate constants for tocopheramines, including the delta isomer, have been found to be significantly higher than that of alpha-tocopherol (B171835).

Interactive Table: Comparative Antioxidant Activity of Tocopheramine Isomers

| Compound | Free Radical Scavenging Rate Constant (ks) x 105 (M-1s-1) in Ethanol (B145695) | Singlet Oxygen Quenching Rate Constant (kQ) x 108 (M-1s-1) in Ethanol |

| α-Tocopheramine | 10.1 | 5.24 |

| β-Tocopheramine | 5.86 | 3.90 |

| γ-Tocopheramine | 5.01 | 3.52 |

| δ-Tocopheramine | 2.15 | 2.66 |

| Data derived from kinetic studies in ethanol solution. The free radical scavenging rate was determined against a phenoxyl radical. |

The antioxidant effectiveness of this compound can vary depending on the surrounding microenvironment. Studies have been conducted in both polar solvents, such as ethanol, and in apolar environments mimicked by micellar dispersions. In ethanol, the free radical scavenging and singlet oxygen quenching activities follow the trend related to the electron-donating capacity of the methyl groups. However, in micellar systems, which represent a simplified model of biological membranes, the partitioning and orientation of the antioxidant molecule become crucial factors. While specific comparative data for this compound's efficacy in strictly polar versus apolar environments is limited, the general understanding is that the amphiphilic nature of tocopheramines influences their localization at the interface of lipid and aqueous phases, thereby affecting their interaction with reactive species in these different compartments.

Modulation of Cellular Signaling Pathways

Beyond its direct antioxidant actions, the potential for this compound to modulate cellular signaling cascades is an area of interest.

The regulation of cellular proliferation and differentiation is a complex process involving numerous signaling pathways. Some forms of vitamin E, such as tocotrienols, have been shown to influence these pathways. However, there is a notable lack of research specifically investigating the role of this compound in the regulation of cellular proliferation and differentiation. Consequently, its specific effects and the underlying molecular mechanisms in these critical cellular events have not yet been characterized.

Impact on Specific Intracellular Targets and Transcription Factors

There is currently a lack of available scientific data from preclinical or model system studies that specifically identifies the intracellular targets or the impact on transcription factors following treatment with this compound. Research on other vitamin E analogs has demonstrated interactions with transcription factors such as NF-κB and STAT3, but these findings cannot be directly attributed to this compound without specific investigation.

Mitochondrial Interactions and Bioenergetic Effects

Detailed studies concerning the direct interaction of this compound with mitochondria and its effects on cellular bioenergetics have not been identified in the existing body of peer-reviewed literature.

Influence on Mitochondrial Respiration and Complex Activity

No specific data is available from preclinical studies to describe the influence of this compound on the mitochondrial respiratory chain or the activity of its complexes (Complex I-V). While other forms of vitamin E have been studied for their effects on mitochondrial function, similar analyses for this compound are not present in the available literature.

Mechanisms of Superoxide (B77818) Radical Production in Mitochondrial Contexts

The specific mechanisms by which this compound might influence the production of superoxide radicals within the mitochondria have not been elucidated in published research. The role of vitamin E compounds as antioxidants is a broad concept, but the particular contribution and mechanistic details of this compound in mitochondrial superoxide generation remain uninvestigated.

Mechanisms of Antiproliferative and Proapoptotic Actions

While various vitamin E compounds, particularly tocotrienols, have been extensively studied for their antiproliferative and proapoptotic properties in cancer models, there is no specific research available detailing these mechanisms for this compound.

Induction of Programmed Cell Death in Cancer Cell Models

There are no available studies that have specifically investigated or demonstrated the induction of programmed cell death (apoptosis) by this compound in any cancer cell models. The table below illustrates the lack of data for this compound in this context.

Table 1: Investigated Effects of this compound on Apoptosis in Cancer Cell Models (Note: The following table reflects the absence of available data)

| Cell Line | Cancer Type | Apoptosis Induction | Findings |

| Not Studied | Not Studied | Not Studied | No data available |

| Not Studied | Not Studied | Not Studied | No data available |

| Not Studied | Not Studied | Not Studied | No data available |

Activation of Apoptotic Signaling Cascades (e.g., JNK-mediated)

Consistent with the lack of data on apoptosis induction, there is no research that has explored the activation of specific apoptotic signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, in response to this compound. The potential for this compound to modulate these pathways remains a subject for future investigation.

Comparative Biochemical and Biological Studies of Delta Tocopheramine

Comparative Efficacy Across Tocopheramine Homologs (Alpha, Beta, Gamma, Delta)

The biological efficacy and antioxidant potential of tocopheramines, the amino analogues of tocopherols (B72186), are not uniform across the different homologs (alpha, beta, gamma, and delta). These differences arise from the number and position of methyl groups on the chromanol ring, which influences their chemical reactivity and interaction with biological systems.

Differential Antioxidant Potency Profiles

The antioxidant activity of tocopheramine homologs is directly related to the electron-donating capacity of the methyl groups on the aromatic ring. A study on the quenching of singlet oxygen and scavenging of free radicals by alpha-, beta-, gamma-, and delta-tocopheramines demonstrated that the rate constants for these antioxidant activities increase as the number of methyl groups on the chromanol ring increases. This suggests that alpha-tocopheramine, with three methyl groups, would have the highest antioxidant potency, followed by the beta and gamma homologs (two methyl groups), and finally the delta homolog with a single methyl group. This trend is consistent with observations for tocopherols.

In some contexts, tocopheramines have been shown to be even more effective radical scavengers than their corresponding tocopherol counterparts. For instance, α-tocopheramine has demonstrated superior performance as a stabilizer in certain industrial applications compared to α-tocopherol, indicating its potent antioxidant capabilities. mdpi.com

Varying Biological Efficacies in Cellular Models

The differing structures of tocopheramine homologs also lead to distinct biological effects in cellular models. While direct comparative studies on all four tocopheramine homologs in cellular systems are limited, research on the corresponding tocopherol homologs provides valuable insights. For example, a study on murine splenocytes revealed that all four tocopherol homologs (alpha, beta, gamma, and delta) enhanced lymphocyte proliferation. Current time information in Bangalore, IN. However, the effective concentrations for this enhancement varied, with the beta and delta homologs showing higher efficiency at lower concentrations than the alpha homolog. Current time information in Bangalore, IN. Furthermore, gamma- and delta-tocopherol (B132067) were found to increase interleukin-2 (B1167480) (IL-2) production, whereas alpha- and beta-tocopherol (B122126) had no effect. Current time information in Bangalore, IN.

These findings in the tocopherol family suggest that delta-tocopheramine may also exhibit unique biological activities in cellular models that are distinct from its other homologs. The single methyl group on its chromanol ring could influence its interaction with cell membranes and signaling proteins, leading to different downstream effects compared to the more methylated homologs. For instance, in studies with tocopherols, the delta form has shown potent anti-inflammatory and anti-cancer effects that are not always observed with the alpha form. ebi.ac.uknih.gov

Distinct Activities and Roles Relative to Tocopherols and Tocotrienols

The substitution of the hydroxyl group on the chromanol ring with an amino group in tocopheramines introduces significant changes in their chemical properties and biological activities compared to tocopherols and tocotrienols.

Structural Basis for Differential Biological Effects

The primary structural difference between tocopheramines and tocopherols/tocotrienols is the presence of an amino group (-NH2) in place of a hydroxyl group (-OH) at the 6-position of the chromanol ring. This change affects the molecule's hydrogen-donating ability, a key aspect of its antioxidant function. While the phenolic hydroxyl group of tocopherols is a well-known scavenger of free radicals, the amino group of tocopheramines also possesses radical-scavenging capabilities.

Furthermore, the distinction between tocopherols and tocotrienols lies in the phytyl tail; tocopherols have a saturated tail, while tocotrienols have an unsaturated tail with three double bonds. nih.gov This unsaturated tail in tocotrienols allows for more efficient penetration into cell membranes and a more uniform distribution within the lipid bilayer, which can enhance their antioxidant and cellular effects. nih.gov this compound, with its saturated phytyl tail, would have a membrane insertion profile more similar to delta-tocopherol than to delta-tocotrienol (B192559).

The number and position of methyl groups on the chromanol ring also play a crucial role. This compound, having only one methyl group at the 8-position, has a less sterically hindered amino group compared to the alpha and beta homologs. This structural feature can influence its reactivity and interaction with other molecules.

Comparisons in Radical Scavenging and Cellular Modulation

Studies have indicated that tocopheramines can be potent radical scavengers, in some cases surpassing their phenolic counterparts. mdpi.com The radical-scavenging activity of tocopherols generally follows the order of alpha > beta > gamma > delta when reacting with peroxyl radicals. nih.gov However, some studies have shown that delta-tocopherol can be more effective in trapping certain types of free radicals. nih.gov It is plausible that this compound would exhibit a similar complex pattern of reactivity depending on the specific radical species and the environment.

In terms of cellular modulation, research on tocopherols and tocotrienols has revealed a wide range of effects that are not solely dependent on their antioxidant capacity. researchgate.net For instance, delta-tocopherol has been shown to inhibit cancer cell growth and modulate inflammatory pathways, with some studies suggesting it is more potent than alpha-tocopherol (B171835) in these aspects. nih.govnih.gov Tocotrienols, particularly the gamma and delta forms, have also demonstrated superior anti-cancer and neuroprotective effects compared to tocopherols. mdpi.com While specific data on this compound is scarce, its structural similarity to delta-tocopherol suggests it could have significant and distinct cellular modulatory roles.

Impact of N-Methylation and Other Derivatizations on Activity Profiles

Modification of the amino group in tocopheramines, such as through N-methylation, can significantly alter their biological activity. The synthesis of N-methyl and N,N-dimethyl derivatives of tocopheramines has been explored to create compounds with potentially enhanced or novel properties.

Studies on α-tocopheramine have shown that N-methylation can influence its stability and degradation pathways. mdpi.com For example, the oxidation of N-methyl-α-tocopheramine can lead to different byproducts compared to the oxidation of α-tocopheramine itself. mdpi.comresearchgate.net This suggests that N-methylation can modulate the antioxidant and pro-oxidant balance of the molecule.

Furthermore, the addition of other chemical moieties to the amino group can create derivatives with distinct biological functions. For example, the synthesis of vitamin E amides has been investigated to produce compounds with enhanced pro-apoptotic activity in cancer cells. While much of the research on derivatization has focused on α-tocopherol and its amino counterpart, the principles can be extended to this compound. The development of novel this compound derivatives could lead to compounds with unique therapeutic potential, leveraging the specific biological activities associated with the delta-toco-backbone.

Interactive Data Table: Comparative Radical Scavenging Activity of Tocopherol Homologs

The following table summarizes the relative radical scavenging activity of tocopherol homologs, which can provide an inferred basis for the potential activity of tocopheramine homologs.

| Compound | Number of Methyl Groups | Relative Radical Scavenging Activity (vs. Peroxyl Radicals) |

| Alpha-Tocopherol | 3 | High |

| Beta-Tocopherol | 2 | Moderate |

| Gamma-Tocopherol | 2 | Moderate |

| Delta-Tocopherol | 1 | Low to Moderate |

Note: This table is based on generally accepted trends for tocopherols and the specific activity can vary depending on the experimental conditions.

Interactive Data Table: Cellular Effects of Tocopherol Homologs in Murine SplenocytesThis table illustrates the differential effects of tocopherol homologs on immune cell functions, suggesting similar variations may exist for tocopheramine homologs.

| Compound | Effect on Lymphocyte Proliferation | Effect on IL-2 Production |

| Alpha-Tocopherol | Enhancement | No Effect |

| Beta-Tocopherol | Enhancement (Higher efficiency than alpha) | No Effect |

| Gamma-Tocopherol | Enhancement | Increase |

| Delta-Tocopherol | Enhancement (Higher efficiency than alpha) | Increase |

Data derived from a study on murine splenocytes. Current time information in Bangalore, IN. The efficiency of enhancement in lymphocyte proliferation for beta- and delta-tocopherol was noted to be greater at lower concentrations compared to alpha-tocopherol.

Stereochemical Influences on Biological Function

The biological functionality of this compound, akin to its parent compound delta-tocopherol and other vitamin E analogs, is significantly influenced by its stereochemistry. Like other tocopherols, this compound possesses three chiral centers at the 2, 4', and 8' positions of its chromanol ring and phytyl tail. This results in the potential for eight distinct stereoisomers. The spatial arrangement of the atoms at these centers is a critical determinant of the molecule's biological recognition, transport, and ultimately, its activity within a biological system. nih.gov

Naturally occurring tocopherols, including delta-tocopherol from which this compound can be synthesized, exist exclusively in the RRR-stereoisomer form. nih.govwikipedia.org This is the (2R, 4'R, 8'R)-configuration. In contrast, synthetic preparations of tocopherols typically result in an equimolar mixture of all eight possible stereoisomers, referred to as all-racemic (all-rac). nih.govnih.gov This distinction between the natural RRR-form and the synthetic all-rac-mixture is fundamental to understanding their comparative biological effects.

A primary factor governing the in vivo biological activity of tocopherol stereoisomers is the hepatic α-tocopherol transfer protein (α-TTP). nih.govnih.gov This protein is responsible for the selective incorporation of tocopherols into very-low-density lipoproteins (VLDLs) for distribution from the liver to other tissues. Crucially, α-TTP exhibits a strong preference for stereoisomers with the R-configuration at the C2 position of the chromanol ring. nih.gov Consequently, the 2R-stereoisomers (RRR, RSR, RRS, and RSS) are preferentially retained in the body, while the 2S-stereoisomers (SRR, SSR, SRS, and SSS) are poorly recognized and more rapidly metabolized and excreted. nih.govnih.gov

While the binding affinity of α-TTP for RRR-delta-tocopherol is considerably lower than for RRR-alpha-tocopherol (approximately 2% of the affinity for RRR-alpha-tocopherol), the principle of stereochemical selection remains relevant. nih.gov Any systemic biological function of this compound that relies on hepatic transport would be subject to this stereoselective process. Therefore, the RRR-stereoisomer of this compound would be expected to have a higher biological availability and potency compared to a synthetic mixture of all eight stereoisomers. Although direct comparative studies on the various stereoisomers of this compound are not extensively documented, the well-established principles governing tocopherol stereochemistry provide a strong basis for these inferences. nih.govresearchgate.net

The synthesis of specific, enantiopure forms of tocopheramines, including those derived from delta-tocopherol, has been a subject of research, often starting from the naturally occurring RRR-tocopherols. researchgate.netresearchgate.net This allows for the investigation of the biological activities of the natural stereoisomer without the confounding presence of the less active 2S-forms.

The following table provides an overview of the stereoisomers of tocopherols and their general biological activity, which is largely dictated by the configuration at the C2 chiral center.

| Stereoisomer Configuration | Common Name/Mixture | General Biological Activity | Rationale for Activity |

| 2R, 4'R, 8'R | RRR-form (Natural) | High | Preferentially bound by hepatic α-TTP for transport to tissues. nih.govnih.gov |

| 2R, 4'R, 8'S | RRS-form | Moderate | Recognized by α-TTP due to the 2R configuration. nih.gov |

| 2R, 4'S, 8'R | RSR-form | Moderate | Recognized by α-TTP due to the 2R configuration. nih.gov |

| 2R, 4'S, 8'S | RSS-form | Moderate | Recognized by α-TTP due to the 2R configuration. nih.gov |

| 2S, 4'R, 8'R | SRR-form | Low | Poorly recognized by α-TTP, leading to faster metabolism and excretion. nih.govnih.gov |

| 2S, 4'R, 8'S | SRS-form | Low | Poorly recognized by α-TTP, leading to faster metabolism and excretion. nih.gov |

| 2S, 4'S, 8'R | SSR-form | Low | Poorly recognized by α-TTP, leading to faster metabolism and excretion. nih.gov |

| 2S, 4'S, 8'S | SSS-form | Low | Poorly recognized by α-TTP, leading to faster metabolism and excretion. nih.gov |

| Mixture of all eight | all-rac-form (Synthetic) | Lower than natural form | Contains only 50% of the more active 2R-stereoisomers. nih.govnih.gov |

Metabolic Pathways and Biotransformation of Delta Tocopheramine in Model Systems

Identification of In Vitro and In Vivo Metabolites

The biotransformation of delta-tocopherol (B132067) results in a range of metabolites that have been identified in both laboratory (in vitro) and living organism (in vivo) studies. These metabolites are the products of oxidative reactions and subsequent conjugation processes.

The initial step in the metabolism of tocopherols (B72186) is the oxidation of the chromanol ring, a process that can occur when tocopherols act as antioxidants to neutralize free radicals. This leads to the formation of tocopheryl radicals, which can be further oxidized to produce stable byproducts. One such significant oxidative product is δ-tocopheryl quinone. While the primary role of tocopherols is to protect against oxidative damage, their metabolites, including these oxidative byproducts, may also possess distinct biological activities. nih.gov For instance, some research suggests that certain long-chain carboxychromanol metabolites of vitamin E have anti-inflammatory and anticancer properties. nih.gov Studies have shown that delta-tocopherol can reduce inflammatory angiogenesis in human microvascular endothelial cells. nih.gov

To increase their water solubility and facilitate their elimination from the body, the metabolites of delta-tocopherol can undergo phase II conjugation reactions. uomus.edu.iqresearchgate.net This process involves the attachment of polar molecules, such as sulfates or glucuronic acid, to the chromanol ring. cas.cz

The formation of glucuronide conjugates involves the enzyme UDP-glucuronyltransferase, which transfers a glucuronyl group from the coenzyme UDP-glucuronic acid (UDPGA) to the metabolite. uomus.edu.iq Sulfate (B86663) conjugation is catalyzed by sulfotransferases, which transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the metabolite. uomus.edu.iq

In studies with rats, it has been observed that a significant portion of the terminal metabolite, carboxyethyl-hydroxychroman (CEHC), is in a conjugated form in the plasma. nih.gov Furthermore, research on human A549 cells has identified sulfated long-chain carboxychromanols as novel metabolites of both gamma- and delta-tocopherol. nih.gov In these cells, approximately 10% of the long-chain carboxychromanols derived from delta-tocopherol were found to be sulfated. nih.gov In rodents fed with delta-tocopherol, sulfated carboxychromanols have been identified as the primary metabolites in plasma. nih.gov

Table 1: Identified Conjugated Metabolites of Delta-Tocopherol

| Metabolite Class | Specific Metabolites Identified | Model System |

|---|---|---|

| Sulfates | Sulfated 9'-carboxychromanol (9'S) | Human A549 cells, Rats |

| Sulfated 11'-carboxychromanol (11'S) | Human A549 cells, Rats | |

| Sulfated 13'-carboxychromanol (13'S) | Human A549 cells, Rats |

Side-Chain Degradation Mechanisms and Terminal Metabolites

A major metabolic pathway for delta-tocopherol involves the enzymatic degradation of its phytyl side chain. This process is a key regulatory mechanism that prevents the excessive accumulation of non-alpha-tocopherol forms of vitamin E.

The end product of this sequential degradation is a short-chain metabolite known as δ-carboxyethyl-hydroxychroman (δ-CEHC), which has a three-carbon acidic side chain. acs.org δ-CEHC is a water-soluble compound that can be readily excreted in the urine, either in its free form or as a conjugate. nih.govnih.gov The conversion of delta-tocopherol to δ-CEHC represents a major route for its elimination from the body. acs.org

Table 2: Key Enzymes and Metabolites in Delta-Tocopherol Side-Chain Degradation

| Step | Enzyme(s) | Key Intermediate/Metabolite | Description |

|---|---|---|---|

| ω-Hydroxylation | Cytochrome P450 4F2 (CYP4F2) | 13'-hydroxychromanol | Initial hydroxylation of the terminal methyl group of the phytyl tail. |

| Oxidation | Alcohol/Aldehyde Dehydrogenases | 13'-carboxychromanol (13'-COOH) | Oxidation of the hydroxyl group to a carboxylic acid. |

| β-Oxidation | Various β-oxidation enzymes | Intermediate Carboxychromanols (e.g., 11'-, 9'-, 7'-, 5'-COOH) | Sequential shortening of the side chain by two or three carbon units per cycle. |

Tissue Uptake, Retention, and Distribution Dynamics

The absorption of delta-tocopherol from the diet occurs in the small intestine, where it is incorporated into chylomicrons and transported via the lymphatic system to the bloodstream. nih.gov These chylomicrons deliver tocopherols to various tissues. The liver plays a central role in the subsequent distribution and metabolism of vitamin E. nih.gov

While the alpha-tocopherol (B171835) transfer protein (α-TTP) in the liver preferentially binds to alpha-tocopherol and incorporates it into very-low-density lipoproteins (VLDL) for distribution to peripheral tissues, other forms of vitamin E, including delta-tocopherol, are not as readily bound. nih.gov Consequently, a larger proportion of delta-tocopherol is directed towards the metabolic degradation pathway in the liver. nih.gov This differential handling by the liver explains why alpha-tocopherol is the predominant form of vitamin E found in tissues, despite other forms like delta-tocopherol being present in the diet. nih.gov

Studies in rats have shown that after administration, tocopherols are distributed to various tissues, including the liver, adipose tissue, heart, lungs, and skeletal muscle. nih.gov Adipose tissue serves as a major long-term storage site for tocopherols due to its high lipid content. nih.gov However, the liver is a key organ for the rapid turnover and metabolism of tocopherols. nih.gov Research indicates that upon supplementation, delta-tocopherol can be found in most tissues, although its retention is generally lower than that of alpha-tocopherol. nih.gov

Influence of Gut Microbiota on Delta-Tocopheramine Metabolism and Bioavailability

The gut microbiota plays a significant, though not fully elucidated, role in the metabolism and bioavailability of vitamin E isoforms, including this compound. Emerging research suggests that the complex ecosystem of microorganisms residing in the gastrointestinal tract can directly metabolize vitamin E compounds and their derivatives, thereby influencing their systemic levels and the profile of their metabolites. nih.gov

A pivotal study in a murine model demonstrated that the depletion of gut microbiota via an antibiotic cocktail led to a dramatic decrease in the fecal concentrations of vitamin E metabolites. nih.gov Specifically, in mice treated with antibiotics, the fecal amounts of delta-tocotrienol (B192559) (a structurally similar compound to delta-tocopherol) and its metabolites were reduced by 61% and 98%, respectively. nih.gov This profound reduction strongly indicates that gut bacteria are actively involved in the metabolism of these compounds. The study also observed a decrease in the fecal excretion of metabolites from other vitamin E forms, including delta-tocopherol, further supporting the role of the gut microbiota in the biotransformation of the broader vitamin E family. nih.gov

Furthermore, the administration of delta-tocotrienol and its primary metabolite, δTE-13'-carboxychromanol, has been shown to modulate the composition of the gut microbiota in mice. nih.gov In these studies, supplementation with delta-tocotrienol led to an increase in potentially beneficial bacteria such as Lactococcus and Bacteroides. nih.gov This suggests a bidirectional relationship, where the vitamin E compound influences the microbial landscape, which in turn participates in the metabolism of the compound itself. While this research was conducted with delta-tocotrienol, the structural similarities and shared metabolic pathways with delta-tocopherol suggest that similar interactions are likely.

The table below summarizes key research findings on the interaction between vitamin E compounds and gut microbiota in animal models.

| Compound | Model System | Key Findings | Reference |

| Delta-tocotrienol | Male Balb/c mice | Depletion of gut microbiota with antibiotics significantly decreased fecal concentrations of delta-tocotrienol and its metabolites. | nih.gov |

| Delta-tocotrienol and its metabolite δTE-13'-carboxychromanol | Male Balb/c mice | Supplementation modulated the gut microbiota composition, increasing the abundance of Lactococcus and Bacteroides. | nih.gov |

| Gamma-tocopherol | Mice | Has been shown to modulate the composition of the gut microbiome. | researchgate.net |

Academic Research Applications and Technological Innovations Involving Delta Tocopheramine

Role as a Stabilizer in Polymer Science and Material Engineering

The inherent antioxidant properties of delta-tocopheramine make it a valuable additive in polymer science and material engineering, where preventing degradation is crucial for maintaining material integrity and longevity.

Reduction of Autoxidative Degradation in Cellulosic Materials

The preservation of cellulosic materials, such as paper, textiles, and wood, is a significant challenge due to their susceptibility to autoxidative degradation. This process, initiated by factors like light, heat, and atmospheric pollutants, leads to the cleavage of cellulose (B213188) chains and a loss of mechanical strength. While research into antioxidants for cellulose preservation has explored various compounds, including hindered amine light stabilizers (HALS) and phenolic antioxidants, the specific application of this compound is an area of growing interest. mdpi.com

Studies on related tocopherols (B72186) have demonstrated their effectiveness in mitigating oxidative damage in polymers. For instance, tocopherol-loaded ethyl cellulose particles have been shown to enhance the thermal stability of soybean oil by acting as a physical barrier to degradation and participating in the interruption of lipid oxidation stages. nih.gov This suggests a potential mechanism by which this compound could protect cellulosic materials. The amino group in this compound may offer unique reactivity and interaction with cellulose fibers compared to the hydroxyl group in tocopherols, potentially leading to enhanced stabilization. Further research is needed to fully elucidate the efficacy and mechanisms of this compound in preventing the autoxidative degradation of a broader range of cellulosic materials, including archival documents and historic textiles.

Application in Ionic Liquid-Based Fiber Spinning Processes

A significant technological application of tocopheramines, including derivatives of this compound, has been demonstrated in the production of man-made cellulosic fibers. mdpi.comnih.gov The use of ionic liquids as "green" solvents for dissolving cellulose has gained traction as a more environmentally friendly alternative to traditional methods. nih.gov However, the processing conditions, which often involve elevated temperatures, can lead to the degradation of the cellulose polymer.

Research has shown that the addition of tocopheramines as stabilizers to the cellulose solution in ionic liquids can effectively minimize this degradation. mdpi.comnih.gov In one study, a group of renewable-based antioxidants, including a methylated derivative of α-tocopheramine, was tested for their ability to stabilize 5% cellulose solutions in 3-alkyl-1-methylimidazolium ionic liquids. The results indicated that tocopheramines were among the best-performing stabilizers, effectively reducing cellulose degradation, minimizing chromophore formation in the spinning dope, and lessening the yellowing of the final spun fibers upon accelerated aging. mdpi.comnih.gov

The stabilizing effect of tocopheramines in this process is attributed to their ability to counteract autoxidative degradation pathways that are active under the processing conditions. The performance of these stabilizers was evaluated by measuring the molar mass loss of the cellulose, with lower loss indicating better stabilization.

| Stabilizer Performance in Ionic Liquid-Based Fiber Spinning |

| Finding: Tocopheramines, as part of a group of renewables-based antioxidants, demonstrated high efficacy in stabilizing cellulose solutions in ionic liquids. mdpi.comnih.gov |

| Effect: Minimized cellulose degradation, reduced discoloration of the spinning dope, and improved the long-term color stability of the spun fibers. mdpi.comnih.gov |

| Mechanism: Inhibition of autoxidative degradation processes during the fiber spinning process. mdpi.comnih.gov |

This application highlights the potential of this compound and its derivatives as crucial additives in the sustainable manufacturing of high-quality cellulosic fibers.

Utilization as Chemical Probes and Analytical Standards in Research

The purity and well-defined chemical properties of this compound make it a candidate for use as a chemical probe and an analytical standard in various research settings.

Analytical standards are essential for the accurate quantification of substances in complex mixtures. In the field of chromatography, reference standards are used to calibrate instruments and validate analytical methods. While delta-tocopherol (B132067) is commercially available as an analytical standard for techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), the availability and use of this compound as a certified reference material is less documented. researchgate.netresearchgate.netwaters.comsigmaaldrich.com However, the synthesis and analytical characterization of tocopheramine derivatives have been reported, which is a critical step toward their establishment as analytical standards. nih.govresearchgate.net

The use of deuterated internal standards, such as deuterated α-tocopherol, is a common practice in mass spectrometry to improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. nih.govtexilajournal.comchughtailab.comjcpsp.pk A similar approach could be applied to this compound, where a stable isotope-labeled version would serve as an ideal internal standard for its quantification in biological and material samples. The development of such standards would be invaluable for research aimed at understanding the metabolism, efficacy, and fate of this compound in various systems.

Exploration in Biomedical Research beyond Direct Therapeutic Application (e.g., target identification)

Beyond its potential as a direct therapeutic agent, this compound is beginning to be explored for its utility in fundamental biomedical research, particularly in the realm of target identification. Chemical probes are small molecules used to study and manipulate biological systems, often by binding to specific protein targets. magtechjournal.comresearchgate.net

The development of this compound-based chemical probes could open new avenues for understanding cellular processes. For instance, fluorescently labeling this compound would create a tool for visualizing its uptake, distribution, and localization within living cells through fluorescence microscopy. nih.govthermofisher.comyoutube.com Such probes could help identify the specific organelles or cellular compartments where this compound exerts its effects.

Furthermore, by modifying this compound with a reactive group, it could be used in affinity-based protein profiling (AfBPP) to identify its direct binding partners within the proteome. nih.govnih.gov This technique involves using a "bait" molecule (the modified this compound) to "fish out" its interacting proteins from a complex biological sample, which can then be identified using mass spectrometry. ucl.ac.ukyoutube.com Identifying the cellular targets of this compound could provide crucial insights into its mechanisms of action and potentially uncover new therapeutic targets. While the application of vitamin E analogues as mitochondria-targeting compounds has been explored, the specific use of this compound for broad target identification is a nascent field with significant potential. nih.gov

The synthesis of fluorescent probes based on other tocopherol analogs has been reported, demonstrating the feasibility of this approach. drugbank.comnih.govtocris.com These studies provide a roadmap for the development of similar tools from this compound, which would be instrumental in advancing our understanding of its biological roles.

Emerging Research Directions and Future Perspectives for Delta Tocopheramine

Elucidation of Unexplored Biological Targets and Signaling Pathways

While the antioxidant properties of tocopherols (B72186) are well-documented, the biological activities of tocopheramines may extend far beyond this role. researchgate.net Current research suggests that these amino analogues of vitamin E have distinct cellular effects, but the precise molecular targets and signaling pathways they modulate remain largely uncharted territory. nih.gov

Future research will likely focus on identifying novel protein interactions and signaling cascades affected by delta-tocopheramine. For instance, studies on other vitamin E analogues like gamma-tocotrienol (B1674612) have revealed potent anti-proliferative and pro-apoptotic effects mediated through complex signaling pathways, including the inhibition of PI3K/PKB and the activation of the Bax-mediated mitochondrial and AMPK signaling pathways. nih.gov Similarly, delta-tocopherol (B132067) has been shown to inhibit receptor tyrosine kinase-induced AKT activation in cancer cells. oncotarget.com Investigating whether this compound engages similar or entirely different pathways is a critical next step. The potential for this compound to modulate mitochondrial functions, as has been suggested for related succinate (B1194679) derivatives, also presents a compelling area for exploration. researchgate.netresearchgate.net

Key research questions that need to be addressed include:

What are the primary intracellular binding partners of this compound?

How does this compound influence key signaling nodes involved in cell proliferation, apoptosis, and inflammation, such as the PI3K/Akt, MAPK, and NF-κB pathways?

Does this compound directly interact with and modulate the activity of enzymes, transcription factors, or membrane receptors in a manner distinct from delta-tocopherol?

Answering these questions will provide a more comprehensive understanding of this compound's mechanism of action and pave the way for its targeted therapeutic application.

Design and Synthesis of Novel this compound Analogues with Tailored Activities

The chemical structure of this compound offers a versatile scaffold for the design and synthesis of novel analogues with enhanced or tailored biological activities. The presence of the amino group, in place of the hydroxyl group in tocopherols, allows for a range of chemical modifications. mdpi.com

Researchers have already begun to synthesize various tocopheramine derivatives, including amides and N-alkylated forms, which have shown promising results in preliminary studies. researchgate.net For example, amides derived from α- and δ-tocopheramines have demonstrated improved anticancer activity. researchgate.net The synthesis of these novel compounds often involves multi-step processes, and the development of more efficient and sustainable synthetic routes is an ongoing area of research. researchgate.netmdpi.com Palladium-catalyzed N-arylation reactions have been explored as a means to efficiently produce tocopheramines. researchgate.net

The primary goals for designing new this compound analogues include:

Enhancing Potency and Specificity: Modifying the chromanol ring or the phytyl tail to increase the affinity and specificity for particular biological targets.

Improving Bioavailability: Altering the physicochemical properties of the molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.

Creating 'Redox-Silent' Analogues: Designing derivatives that lack antioxidant activity but retain or enhance other biological effects, which can help to decouple the different mechanisms of action.

The table below summarizes some of the synthetic strategies and the rationale behind the development of tocopheramine analogues.

| Analogue Type | Synthetic Approach | Rationale for Development | Potential Applications |

| Tocopheramine Amides | Acylation of the amino group | To enhance pro-apoptotic and anticancer activity. | Cancer therapeutics. |

| N-Alkyl Tocopheramines | Alkylation of the amino group | To investigate structure-activity relationships and potentially improve stability or target interaction. | Research tools, potential therapeutics. |

| Short-Chain Analogues | Synthesis with a truncated side chain | To simplify synthesis and study the role of the chromanol core in biological activity. | Mechanistic studies, cancer research. |

| Spiro-Dimers | Oxidative dimerization | To characterize degradation products and use as analytical standards. mdpi.com | Quality control in industrial applications. mdpi.com |

Future work in this area will likely involve a close collaboration between synthetic chemists and biologists to create a library of this compound analogues for systematic screening and evaluation.

Integration of Computational Chemistry and Molecular Modeling for Predictive Research

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new therapeutic agents. In the context of this compound research, these in silico approaches can provide valuable insights that guide and complement experimental studies.

Molecular docking simulations can be employed to predict the binding affinity of this compound and its analogues to potential protein targets. This can help to prioritize which compounds to synthesize and test in the laboratory, saving time and resources. For example, if a particular kinase is hypothesized to be a target, docking studies can predict how well different tocopheramine derivatives fit into the active site and which modifications are likely to improve binding.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to build mathematical models that correlate the chemical structures of a series of tocopheramine analogues with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

The integration of computational approaches can contribute to:

Target Identification: Predicting potential binding sites and protein interactions for this compound.

Lead Optimization: Guiding the design of novel analogues with improved potency and selectivity.

Mechanistic Insights: Simulating the dynamics of tocopheramine-protein interactions to understand the molecular basis of their biological effects.

ADME Prediction: Modeling the absorption, distribution, metabolism, and excretion properties of new analogues to identify candidates with favorable pharmacokinetic profiles.

As more experimental data on this compound becomes available, the accuracy and predictive power of these computational models will continue to improve, creating a synergistic cycle of in silico prediction and experimental validation.

Development of Standardized Research Methodologies for Comparative Studies

A significant challenge in the field of vitamin E research is the lack of standardized methodologies, which can make it difficult to compare findings across different studies. nih.gov To advance our understanding of this compound, it is crucial to develop and adopt standardized protocols for its study.

This includes the development of robust and validated analytical methods for the quantification of this compound and its metabolites in biological samples. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for this purpose. The synthesis of pure standards, including potential degradation products like spiro-dimers, is also necessary for accurate quantification and quality control. mdpi.com

In addition to analytical methods, there is a need for standardized in vitro and in vivo models to assess the biological activity of this compound. This will ensure that results from different laboratories are comparable and contribute to a more cohesive body of evidence. The use of mixed-methods research, combining both quantitative and qualitative approaches, could also provide a more comprehensive understanding of its effects. nih.govup.ac.za

Key areas for standardization include:

Chemical Synthesis and Purification: Establishing benchmark protocols to ensure the purity and stereochemical integrity of synthesized this compound and its analogues.

Analytical Quantification: Developing and validating sensitive and specific methods for measuring concentrations in various matrices.

Cell-Based Assays: Using standardized cell lines, treatment conditions, and endpoints to evaluate biological activities like anti-proliferative and anti-inflammatory effects.

Animal Models: Employing consistent animal models and experimental designs to study the in vivo effects of this compound.

By establishing a common set of research methodologies, the scientific community can build a more reliable and comprehensive understanding of the unique properties and therapeutic potential of this compound, facilitating its journey from a promising research compound to a potential therapeutic agent.

Q & A

Q. What protocols ensure ethical compliance in this compound’s preclinical testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.